4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide
CAS No.: 850936-39-9
VCID: VC4646295
Molecular Formula: C18H24N4O4S2
Molecular Weight: 424.53
* For research use only. Not for human or veterinary use.

Description |
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic compound of interest due to its structural complexity and potential pharmacological applications. Below, we provide a detailed breakdown of its chemical properties, synthesis pathways, and potential biological activities based on available research. Synthesis PathwaysThe synthesis of this compound likely involves multistep reactions combining:
These steps require precise control over reaction conditions to ensure high yield and purity. Research FindingsAlthough direct studies on this compound are sparse, similar compounds have demonstrated significant bioactivity:
Further research is required to confirm these activities specifically for 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide. |
---|---|
CAS No. | 850936-39-9 |
Product Name | 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide |
Molecular Formula | C18H24N4O4S2 |
Molecular Weight | 424.53 |
IUPAC Name | 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide |
Standard InChI | InChI=1S/C18H24N4O4S2/c1-12-8-13(2)10-22(9-12)28(24,25)15-6-4-14(5-7-15)17(23)19-18-21-20-16(26-18)11-27-3/h4-7,12-13H,8-11H2,1-3H3,(H,19,21,23) |
Standard InChIKey | MJDKSBOFVZQPCH-UHFFFAOYSA-N |
SMILES | CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)CSC)C |
Solubility | not available |
PubChem Compound | 4068159 |
Last Modified | Aug 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume